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E3 Ligase Ligand-linker Conjugate 92 -

E3 Ligase Ligand-linker Conjugate 92

Catalog Number: EVT-12513221
CAS Number:
Molecular Formula: C25H33N5O6
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-linker Conjugate 92 is a synthetic compound designed to target E3 ubiquitin ligases, which play a critical role in the ubiquitin-proteasome system responsible for protein degradation. This compound is part of a broader class of molecules known as proteolysis-targeting chimeras (PROTACs), which harness the cellular machinery for targeted protein degradation. The E3 ligases are classified into several types based on their structural characteristics and mechanisms of action, including RING, HECT, and RBR types .

Synthesis Analysis

The synthesis of E3 Ligase Ligand-linker Conjugate 92 involves a multi-step process that typically includes the following methods:

  • Linker Attachment: The attachment of the ligand to the linker is a crucial step in the synthesis of PROTACs. Various strategies can be employed, including amide bond formation or click chemistry to create stable linkages between the E3 ligase ligand and the target protein of interest (POI) .
  • Reagents and Conditions: Common reagents include alkyl halides, azides, and coupling agents, with conditions varying from low temperatures to room temperature, depending on the specific reactions being conducted .
  • Yield Optimization: The synthesis often focuses on optimizing yields through careful selection of reaction conditions and purification methods to ensure high-quality final products .
Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-linker Conjugate 92 is characterized by its bifunctional nature, consisting of:

  • E3 Ligase Binding Moiety: This component interacts specifically with E3 ligases, facilitating the recruitment of target proteins for ubiquitination.
  • Linker: A flexible linker connects the E3 ligand to the POI ligand, allowing for optimal spatial orientation necessary for effective binding and subsequent degradation.
  • Target Protein Binding Unit: This unit is designed to bind specifically to the desired substrate protein, enabling selective degradation .

Structural Data

  • Molecular Formula: C21H23F3N4O8
  • Molecular Weight: Approximately 500 g/mol
  • Chemical Properties: The compound exhibits properties conducive to solubility and bioavailability, which are critical for therapeutic applications .
Chemical Reactions Analysis

E3 Ligase Ligand-linker Conjugate 92 undergoes several key chemical reactions during its synthesis and application:

  • Ubiquitination Reaction: The primary reaction involves the transfer of ubiquitin from an E2 enzyme to the substrate protein mediated by the E3 ligase. This step is crucial for tagging proteins for degradation by the proteasome .
  • Formation of Ternary Complexes: The binding of the E3 ligase ligand and POI ligand forms a ternary complex that facilitates ubiquitination. This process is essential for achieving targeted degradation of specific proteins .
Mechanism of Action

The mechanism of action for E3 Ligase Ligand-linker Conjugate 92 involves several steps:

  1. Binding to E3 Ligase: The conjugate binds to an E3 ligase, effectively hijacking its function.
  2. Recruitment of Target Protein: Simultaneously, it binds to a specific target protein through its POI ligand.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin from an E2 enzyme to the target protein.
  4. Proteasomal Degradation: The ubiquitinated target protein is recognized by the proteasome and subsequently degraded .

Data on Mechanism

Research indicates that this mechanism can lead to significant reductions in levels of specific proteins involved in various diseases, particularly cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on structural modifications.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial; modifications may enhance stability against metabolic degradation.
  • Reactivity: Reactivity profiles are determined by functional groups present in the structure, influencing interactions with biological targets.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity .

Applications

E3 Ligase Ligand-linker Conjugate 92 has significant implications in scientific research and therapeutic development:

  • Cancer Therapy: Targeting specific oncogenic proteins for degradation can lead to novel cancer treatments.
  • Drug Discovery: As part of PROTAC technology, it serves as a tool for discovering new therapeutic agents that can modulate protein levels within cells.
  • Biological Research: It aids in understanding cellular processes by allowing researchers to manipulate protein levels precisely through targeted degradation mechanisms .

Properties

Product Name

E3 Ligase Ligand-linker Conjugate 92

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]azetidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione

Molecular Formula

C25H33N5O6

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C25H33N5O6/c31-10-12-36-11-9-28-15-17(16-28)14-27-5-7-29(8-6-27)18-1-2-19-20(13-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,13,17,21,31H,3-12,14-16H2,(H,26,32,33)/t21-/m0/s1

InChI Key

SJOKWDIDWKEYSV-NRFANRHFSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO

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